molecular formula C15H12I2O4 B223729 Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] CAS No. 1177-16-8

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

Cat. No.: B223729
CAS No.: 1177-16-8
M. Wt: 418.28 g/mol
InChI Key: ZJFKDRQLHABQHQ-IAGONARPSA-N
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Mechanism of Action

Target of Action

Glyoxal bis[(2,4-dinitrophenyl)hydrazone] is a derivative of 2,4-Dinitrophenylhydrazine . It is often used for qualitative testing of carbonyl groups associated with aldehydes and ketones . The primary targets of this compound are therefore aldehydes and ketones.

Mode of Action

The compound interacts with its targets (aldehydes and ketones) through a process known as hydrazone formation . This is a type of condensation reaction where a hydrazone derivative is formed. The resulting changes include the formation of a new compound with different physical and chemical properties.

Pharmacokinetics

Its solubility in dmso, chloroform, and ethyl acetate suggests that it may have good bioavailability.

Action Environment

The action, efficacy, and stability of Glyoxal bis[(2,4-dinitrophenyl)hydrazone] can be influenced by various environmental factors. For instance, it is sensitive to light and air, and can decompose under light exposure . Therefore, it should be stored and used under appropriate conditions to maintain its efficacy and stability.

Chemical Reactions Analysis

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] undergoes several types of chemical reactions, including:

Scientific Research Applications

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is widely used in scientific research for:

Comparison with Similar Compounds

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is unique due to its high reactivity with carbonyl groups and its stability as a hydrazone derivative. Similar compounds include:

This compound’s uniqueness lies in its dual hydrazone structure, which provides enhanced reactivity and stability compared to other similar reagents.

Properties

IUPAC Name

N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5+,16-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKDRQLHABQHQ-IAGONARPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1177-16-8
Record name NSC525025
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525025
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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